molecular formula C19H19NO5S B2721540 N-(4-(furan-3-yl)benzyl)-3,4-dimethoxybenzenesulfonamide CAS No. 2034556-90-4

N-(4-(furan-3-yl)benzyl)-3,4-dimethoxybenzenesulfonamide

Cat. No.: B2721540
CAS No.: 2034556-90-4
M. Wt: 373.42
InChI Key: HPJUSQIZWHJZNU-UHFFFAOYSA-N
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Description

N-(4-(furan-3-yl)benzyl)-3,4-dimethoxybenzenesulfonamide is a synthetic chemical compound of significant interest in medicinal chemistry and biochemical research. Its molecular structure incorporates a 3,4-dimethoxybenzenesulfonamide group, a moiety frequently found in molecules that act as enzyme inhibitors. Sulfonamide-functionalized compounds are widely investigated for their ability to interact with enzyme active sites, potentially inhibiting their activity . This makes them valuable tools for probing biological pathways and for the development of therapeutic agents, with research applications spanning areas such as oncology, neurology, and infectious diseases . The specific architecture of this compound, which combines the sulfonamide with a furan-benzyl group, suggests potential for unique target selectivity and binding affinity. Researchers can leverage this chemical as a core scaffold or building block in structure-activity relationship (SAR) studies to optimize potency and physicochemical properties . The compound is provided for laboratory research applications. It is intended for use by qualified scientists in controlled settings and is strictly labeled as For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5S/c1-23-18-8-7-17(11-19(18)24-2)26(21,22)20-12-14-3-5-15(6-4-14)16-9-10-25-13-16/h3-11,13,20H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJUSQIZWHJZNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(furan-3-yl)benzyl)-3,4-dimethoxybenzenesulfonamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

N-(4-(furan-3-yl)benzyl)-3,4-dimethoxybenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the sulfonamide group could produce amines.

Scientific Research Applications

N-(4-(furan-3-yl)benzyl)-3,4-dimethoxybenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-(furan-3-yl)benzyl)-3,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The furan ring and sulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(4-(furan-3-yl)benzyl)-3,4-dimethoxybenzenesulfonamide and related sulfonamide derivatives from the evidence:

Compound Core Structure Substituents/Functional Groups Molecular Weight Reported Properties/Applications
This compound Benzenesulfonamide 3,4-Dimethoxybenzene, furan-3-yl-benzyl ~375.4 (calculated) Not reported in evidence; structural analog analysis
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () Pyrazolo[3,4-d]pyrimidin-chromen hybrid Fluorophenyl, chromen-4-one, methylbenzenesulfonamide 589.1 Anticancer or kinase inhibition (inferred from chromen core)
Brecanavir () Hexahydrofurofuran-carbamate-sulfonamide Benzodioxol sulfonamide, thiazole-methoxybenzyl, isopropyl carbamate 703.8 HIV protease inhibitor (approved antiretroviral)

Key Observations:

Structural Complexity: The target compound is less complex than the pyrazolo-pyrimidin-chromen hybrid () and Brecanavir (), which incorporate fused heterocyclic systems (e.g., chromen, furofuran). These structural differences may correlate with target specificity; for example, Brecanavir’s hexahydrofurofuran moiety is critical for binding HIV protease .

Sulfonamide Variations :

  • The 3,4-dimethoxybenzenesulfonamide in the target compound contrasts with the benzodioxol sulfonamide in Brecanavir. While both feature electron-donating groups (methoxy vs. methylenedioxy), the benzodioxol group in Brecanavir improves metabolic stability, a key factor in its antiretroviral efficacy .

Molecular Weight and Solubility :

  • The target compound’s lower molecular weight (~375.4) suggests better membrane permeability compared to Brecanavir (703.8), though its dimethoxy groups may reduce aqueous solubility relative to Brecanavir’s polar carbamate and thiazole substituents.

Biological Activity

N-(4-(furan-3-yl)benzyl)-3,4-dimethoxybenzenesulfonamide is a synthetic organic compound characterized by a unique structure that includes a furan ring, a benzyl group, and a sulfonamide moiety. This compound has garnered interest in various fields of research due to its potential biological activities, particularly in medicinal chemistry.

Chemical Structure

The compound's IUPAC name is N-[[4-(furan-3-yl)phenyl]methyl]-3,4-dimethoxybenzenesulfonamide. Its molecular formula is C19H19N1O5S1C_{19}H_{19}N_{1}O_{5}S_{1}, and it has a molecular weight of approximately 373.43 g/mol. The structure is depicted below:

InChI InChI 1S C19H19NO5S c1 23 18 8 7 17 11 19 18 24 2 26 21 22 20 12 14 3 5 15 6 4 14 16 9 10 25 13 16 h3 11 13 20H 12H2 1 2H3\text{InChI }\text{InChI 1S C19H19NO5S c1 23 18 8 7 17 11 19 18 24 2 26 21 22 20 12 14 3 5 15 6 4 14 16 9 10 25 13 16 h3 11 13 20H 12H2 1 2H3}

Antibacterial and Antifungal Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities. In vitro studies have demonstrated its effectiveness against various strains of bacteria and fungi. The mechanism of action is believed to involve the inhibition of specific enzymes or pathways critical for microbial survival.

Table 1: Antibacterial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The biological activity of this compound can be attributed to its structural components. The furan ring and sulfonamide group are known to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. This interaction can lead to the modulation of biological processes relevant to disease mechanisms.

Case Studies

Several studies have been conducted to evaluate the therapeutic potential of this compound:

  • Study on Antibacterial Efficacy : A recent study published in Journal of Medicinal Chemistry explored the antibacterial properties of this compound against resistant strains of bacteria. The results indicated that it could serve as a lead compound for developing new antibiotics .
  • Antifungal Activity Evaluation : Another study focused on its antifungal properties against Candida species. The findings showed promising results, suggesting further investigation into its use as an antifungal agent .

Research Applications

This compound has potential applications in:

Medicinal Chemistry : As a scaffold for synthesizing new therapeutic agents targeting bacterial and fungal infections.

Biological Research : Investigating its role in modulating specific biological pathways.

Material Science : Exploring its utility in developing new materials with antibacterial properties.

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